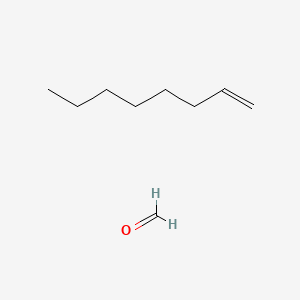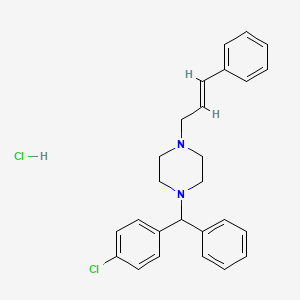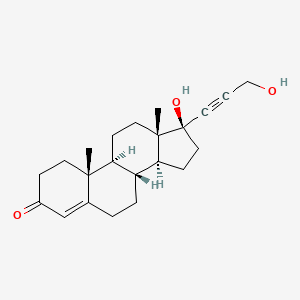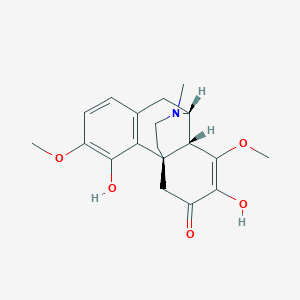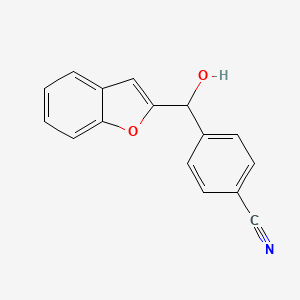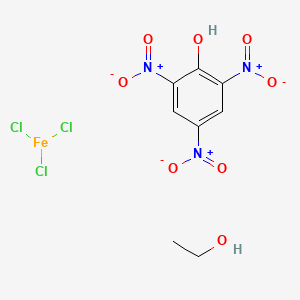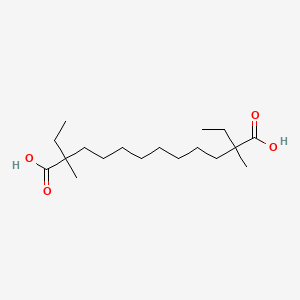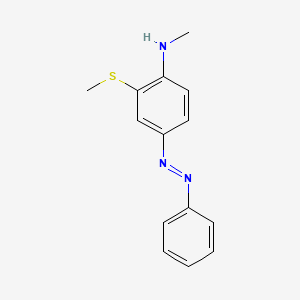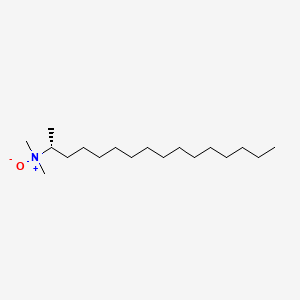
2-Hexadecanamine, N,N-dimethyl-, N-oxide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Hexadecanamine, N,N-dimethyl-, N-oxide, also known as hexadecyldimethylamine N-oxide, is a nonionic surfactant with the molecular formula C18H39NO. It is commonly used in various industrial and scientific applications due to its excellent surface-active properties. This compound can form stable colloidal solutions in water and has good oil solubility, making it useful in a wide range of formulations .
Preparation Methods
Synthetic Routes and Reaction Conditions
2-Hexadecanamine, N,N-dimethyl-, N-oxide is typically synthesized by reacting hexadecyldimethylamine with hydrogen peroxide under alkaline conditions at room temperature . The reaction proceeds as follows: [ \text{C}{16}\text{H}{33}\text{N(CH}_3\text{)}_2 + \text{H}2\text{O}2 \rightarrow \text{C}{16}\text{H}{33}\text{N(CH}_3\text{)}_2\text{O} + \text{H}_2\text{O} ]
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale reactors where the reaction conditions are carefully controlled to ensure high yield and purity. The process typically includes steps such as mixing, reaction, separation, and purification. The final product is often subjected to quality control tests to meet industry standards .
Chemical Reactions Analysis
Types of Reactions
2-Hexadecanamine, N,N-dimethyl-, N-oxide undergoes various chemical reactions, including:
Oxidation: It can be further oxidized to form different products.
Reduction: It can be reduced back to hexadecyldimethylamine.
Substitution: It can participate in substitution reactions with various reagents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide is commonly used as an oxidizing agent.
Reduction: Reducing agents like sodium borohydride can be used.
Substitution: Various halogenated compounds can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions include different derivatives of hexadecyldimethylamine, depending on the specific reagents and conditions used .
Scientific Research Applications
2-Hexadecanamine, N,N-dimethyl-, N-oxide has a wide range of applications in scientific research:
Chemistry: It is used as a surfactant in various chemical reactions and formulations.
Medicine: It is used in the formulation of personal care products due to its surfactant properties.
Industry: It is used as an antistatic agent, emulsifier, dispersant, corrosion inhibitor, and lubricant.
Mechanism of Action
The mechanism of action of 2-Hexadecanamine, N,N-dimethyl-, N-oxide involves its ability to reduce surface tension and form micelles. This property allows it to interact with various molecular targets, including cell membranes and proteins, thereby modulating their functions. In plant-rhizobacterial interactions, it acts as a signaling molecule, influencing plant morphogenesis and growth .
Comparison with Similar Compounds
Similar Compounds
- Hexadecyltrimethylammonium chloride
- Hexadecylpyridinium chloride
- Hexadecylamine
Uniqueness
Compared to similar compounds, 2-Hexadecanamine, N,N-dimethyl-, N-oxide is unique due to its nonionic nature and excellent surface-active properties. It can form stable colloidal solutions in water and has good oil solubility, making it versatile for various applications .
Properties
CAS No. |
71662-64-1 |
|---|---|
Molecular Formula |
C18H39NO |
Molecular Weight |
285.5 g/mol |
IUPAC Name |
(2R)-N,N-dimethylhexadecan-2-amine oxide |
InChI |
InChI=1S/C18H39NO/c1-5-6-7-8-9-10-11-12-13-14-15-16-17-18(2)19(3,4)20/h18H,5-17H2,1-4H3/t18-/m1/s1 |
InChI Key |
YTMRCGDXXPVCNT-GOSISDBHSA-N |
Isomeric SMILES |
CCCCCCCCCCCCCC[C@@H](C)[N+](C)(C)[O-] |
Canonical SMILES |
CCCCCCCCCCCCCCC(C)[N+](C)(C)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


